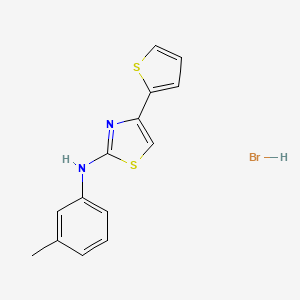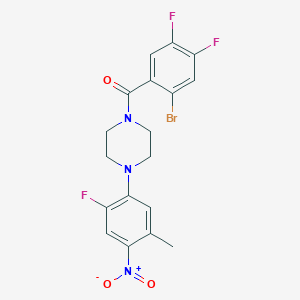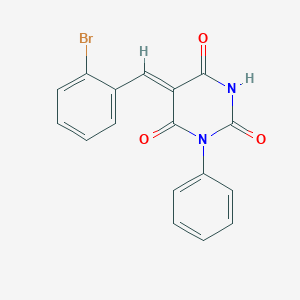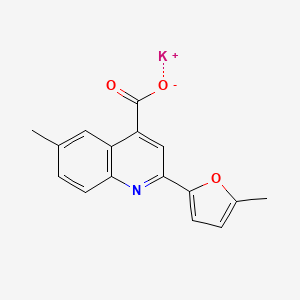![molecular formula C16H24N2O3 B5159437 1-[5-(4-nitrophenoxy)pentyl]piperidine](/img/structure/B5159437.png)
1-[5-(4-nitrophenoxy)pentyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-nitrophenoxy)pentyl]piperidine, also known as NPP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in scientific research applications. NPP is a highly potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells.
Wirkmechanismus
1-[5-(4-nitrophenoxy)pentyl]piperidine acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor by this compound leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10. This compound has also been shown to inhibit the migration of immune cells to sites of inflammation and to promote the apoptosis of activated immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[5-(4-nitrophenoxy)pentyl]piperidine in lab experiments is its high potency and selectivity for the CB2 receptor. This allows for precise targeting of immune cells and modulation of immune responses. However, one limitation is the potential for off-target effects, as this compound may interact with other receptors or enzymes in the body. Another limitation is the need for careful dosing and monitoring, as high doses of this compound may have toxic effects.
Zukünftige Richtungen
There are several future directions for research on 1-[5-(4-nitrophenoxy)pentyl]piperidine. One area of interest is the potential use of this compound in the treatment of autoimmune diseases and inflammatory conditions. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. Another area of interest is the potential use of this compound in cancer therapy, as CB2 receptors are overexpressed in some cancer cells. Further studies are needed to determine the efficacy and safety of this compound in cancer treatment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound, as well as its potential interactions with other receptors and enzymes in the body.
Synthesemethoden
The synthesis of 1-[5-(4-nitrophenoxy)pentyl]piperidine involves several steps, including the reaction of 4-nitrophenol with 1-bromopentane to form 5-(4-nitrophenoxy)pentane. The resulting compound is then reacted with piperidine in the presence of a base to form this compound. The purity of this compound can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-nitrophenoxy)pentyl]piperidine has been used in various scientific research applications, including the study of the CB2 receptor and its role in the immune system. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and inflammatory conditions. This compound has also been studied for its potential use in cancer therapy, as CB2 receptors are overexpressed in some cancer cells.
Eigenschaften
IUPAC Name |
1-[5-(4-nitrophenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-18(20)15-7-9-16(10-8-15)21-14-6-2-5-13-17-11-3-1-4-12-17/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOQHZFNZWSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)


![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159391.png)

![5H-dibenzo[d,f][1,3]diazepine hydrochloride](/img/structure/B5159401.png)

![N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one](/img/structure/B5159428.png)
![methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5159442.png)